molecular formula C22H20N2O4S B2668429 N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide CAS No. 866157-28-0

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

Cat. No. B2668429
CAS RN: 866157-28-0
M. Wt: 408.47
InChI Key: HEBXAUQCPJUDQN-UHFFFAOYSA-N
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Description

“N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide” is a chemical compound with the molecular formula C21H17BrN2O4S . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepin ring system at its core. This core is substituted with an acetyl group at the 10-position and a 4-methylbenzenesulfonamide group at the 2-position .

Scientific Research Applications

Enzyme Inhibition and Drug Development

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide has been explored in the development of enzyme inhibitors, particularly as carbonic anhydrase inhibitors. These inhibitors are crucial in therapeutic applications, including treating glaucoma, neurological disorders, and certain types of tumors. A study by Sapegin et al. (2018) demonstrates that primary sulfonamide functionality in such compounds enables the construction of [1,4]oxazepine rings, acting as a zinc-binding group in enzyme inhibition (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has shown that derivatives of this compound possess significant antimicrobial and antiproliferative activities. A study by Abd El-Gilil (2019) found that certain derivatives displayed potent cytotoxic activity against human cell lines, including lung and liver carcinoma cells, and exhibited significant antimicrobial activity (Abd El-Gilil, 2019).

Catalytic Reactions and Synthesis

The compound is also relevant in catalytic reactions, particularly in the synthesis of chiral derivatives. Munck et al. (2017) reported its use in the catalytic enantioselective aza-Reformatsky reaction, leading to the synthesis of chiral derivatives with high yields and enantioselectivities. This process is important in the production of pharmaceuticals and fine chemicals (Munck et al., 2017).

Heterocyclic Compound Synthesis

Furthermore, its derivatives are used in synthesizing various heterocyclic compounds. Kumar et al. (2007) illustrated its use in efficiently synthesizing dibenzoxepino-fused heterocycles, which are valuable in medicinal chemistry (Kumar et al., 2007).

Antiinflammatory Properties

Research has also explored its antiinflammatory properties. Ackrell et al. (1978) synthesized derivatives that showed high antiinflammatory activity and a low gastric irritation liability, suggesting potential therapeutic applications in treating inflammation (Ackrell et al., 1978).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned, it is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . This suggests that it may have potential applications in the treatment of central nervous system disorders.

properties

IUPAC Name

N-(5-acetyl-6H-benzo[b][1,4]benzoxazepin-8-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-7-10-19(11-8-15)29(26,27)23-18-9-12-21-17(13-18)14-24(16(2)25)20-5-3-4-6-22(20)28-21/h3-13,23H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBXAUQCPJUDQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide

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